molecular formula C22H22N4OS B241562 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one

Cat. No. B241562
M. Wt: 390.5 g/mol
InChI Key: GUXOBGYZPOMQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to possess a unique chemical structure that makes it an attractive candidate for various scientific research studies. In

Mechanism of Action

The mechanism of action of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. Additionally, it has been shown to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, it has been shown to modulate various neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one in lab experiments is its unique chemical structure, which makes it an attractive candidate for various scientific research studies. Additionally, this compound has been shown to have a high degree of potency and selectivity, which makes it an effective tool for studying various cellular targets. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one. One of the major areas of research is the further elucidation of its mechanism of action and cellular targets. Additionally, this compound has shown promising results in various preclinical studies, and further studies are needed to evaluate its potential therapeutic applications in humans. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound, which can facilitate its use in various scientific research studies.

Synthesis Methods

The synthesis of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol with 2-chloro-4,5,6,7-tetrahydro-1-piperidinyl acetate in the presence of potassium carbonate. This reaction results in the formation of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one.

Scientific Research Applications

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Alzheimer's disease.

properties

Product Name

5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one

Molecular Formula

C22H22N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

20-piperidin-1-yl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one

InChI

InChI=1S/C22H22N4OS/c27-22-18-16-10-4-5-11-17(16)28-21(18)23-19-14-8-2-3-9-15(14)20(24-26(19)22)25-12-6-1-7-13-25/h2-3,8-9H,1,4-7,10-13H2

InChI Key

GUXOBGYZPOMQRV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62

Origin of Product

United States

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